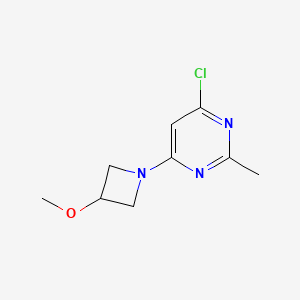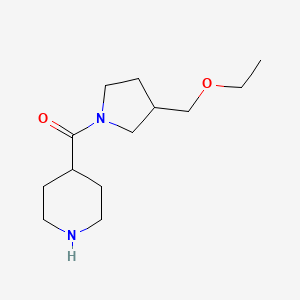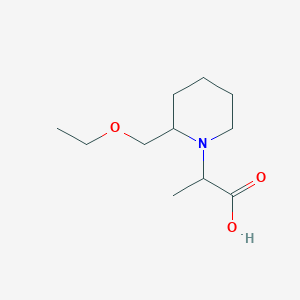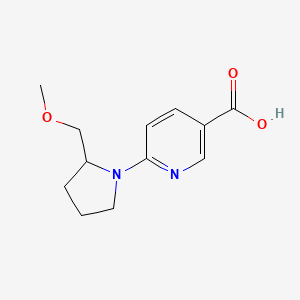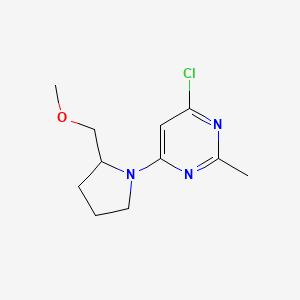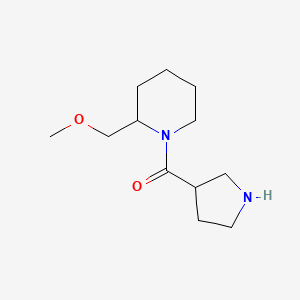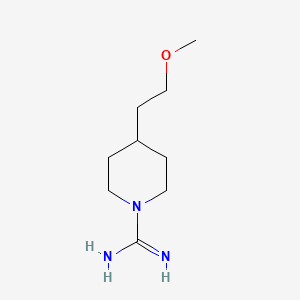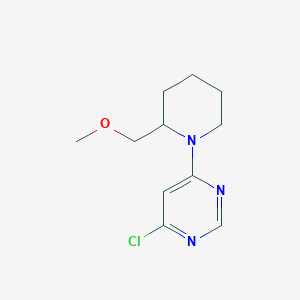
4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)pyrimidine
Übersicht
Beschreibung
“4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)pyrimidine” is a synthetic pyrimidine derivative. Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their derivatives have been described with a wide range of biological potential i.e. anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A significant body of work has focused on the synthesis of pyrimidine derivatives and their evaluation for antimicrobial activities. For instance, compounds synthesized through the condensation of 2-amino-4-chloro-6-methoxypyrimidine with various aromatic aldehydes demonstrated potent antibacterial and antifungal activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Candida albicans (Al-Masoudi et al., 2015). This study underscores the potential of pyrimidine derivatives as antimicrobial agents.
Antiviral Activity
Research into the antiviral activities of pyrimidine derivatives has yielded promising results. Certain 5-substituted 2,4-diaminopyrimidine derivatives exhibited marked inhibition of retrovirus replication in cell culture, indicating their potential as antiretroviral agents (Hocková et al., 2003).
Anti-inflammatory and Analgesic Agents
Compounds derived from pyrimidine have been investigated for their anti-inflammatory and analgesic properties. Novel compounds synthesized from visnaginone and khellinone demonstrated significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory effects, comparable to standard drugs (Abu‐Hashem et al., 2020). These findings suggest the therapeutic potential of pyrimidine derivatives in treating inflammation and pain.
Corrosion Inhibition
The corrosion inhibition properties of piperidine derivatives on iron were evaluated using quantum chemical calculations and molecular dynamics simulations. This study revealed that certain derivatives could serve as effective corrosion inhibitors, providing insights into their potential industrial applications (Kaya et al., 2016).
Synthesis Techniques
Advancements in synthesis techniques, such as microwave-assisted synthesis, have been applied to the production of pyrimidine-containing compounds. These methods offer efficient pathways to generate compounds with potential antibacterial activity, showcasing the versatility of pyrimidine derivatives in drug development (Merugu, Ramesh, & Sreenivasulu, 2010).
Eigenschaften
IUPAC Name |
4-chloro-6-[2-(methoxymethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-16-7-9-4-2-3-5-15(9)11-6-10(12)13-8-14-11/h6,8-9H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPSIYZQQRPECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


